Di-tert-butylsulfate
Description
Di-tert-butyl dicarbonate (CAS: 24424-99-5; EC: 246-240-1) is a chemical reagent primarily used in organic synthesis as a protecting agent for amines and alcohols. It is commercially available as a ca. 30% solution in toluene and is classified for manufacturing, laboratory, or repacking applications . Its reactivity and stability under specific conditions make it valuable in peptide synthesis and Boc (tert-butyloxycarbonyl) protection strategies.
This analysis instead focuses on structurally related tert-butyl compounds with sulfur-containing functional groups, such as Di-tert-butyl disulfide, Di-tert-butyl sulfide, and dibutyl sulfite/sulfone, to provide a comparative framework.
Properties
Molecular Formula |
C8H18O4S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
ditert-butyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 |
InChI Key |
IFHCTWQYHNMBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Di-tert-butylsulfate can be synthesized through the reaction of sulfuric acid with tert-butanol. The reaction typically involves the following steps:
Reaction with Sulfuric Acid: Tert-butanol is reacted with concentrated sulfuric acid under controlled conditions to form di-tert-butylsulfate.
Purification: The resulting product is purified through distillation or other separation techniques to obtain pure di-tert-butylsulfate
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Di-tert-butylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl sulfate and other oxidation products.
Reduction: Reduction reactions can yield tert-butyl alcohol and other reduced forms.
Substitution: Di-tert-butylsulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Di-tert-butylsulfate has several scientific research applications, including:
Chemistry: It is used as a sulfonating agent in organic synthesis to introduce sulfate groups into organic molecules.
Biology: Research studies utilize di-tert-butylsulfate to investigate its effects on biological systems and its potential as a biochemical reagent.
Medicine: It is explored for its potential therapeutic applications and as a reagent in pharmaceutical synthesis.
Industry: Di-tert-butylsulfate is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of di-tert-butylsulfate involves its ability to act as a sulfonating agent. It introduces sulfate groups into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being sulfonated .
Comparison with Similar Compounds
Chemical and Physical Properties
The following table summarizes key properties of tert-butyl sulfur-containing compounds based on available
Key Observations :
- Di-tert-butyl disulfide exhibits high thermal stability, with vapor pressure increasing significantly at elevated temperatures (e.g., 202.65 kPa at 541.30 K) .
- Di-tert-butyl sulfide and dibutyl sulfite/sulfone have distinct thermodynamic profiles, with sulfite showing the most exothermic enthalpy (-693.1 kJ/mol) .
- Physical state varies widely: sulfone is crystalline, while sulfides and sulfites are liquid at standard conditions.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
